

Application Notes and Protocols for ZSA-51 Oral Gavage Dosing

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Compound of Interest

Compound Name: ZSA-51

Cat. No.: B15623377

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Introduction

ZSA-51 is a novel, orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. As a prodrug with a tricyclic benzo[1][2]thieno[2,3-c]pyrrole-1,3-dione scaffold, **ZSA-51** has demonstrated potent anti-tumor efficacy in preclinical models of colon and pancreatic cancer.[3][4] Its activation of the STING pathway leads to the production of type I interferons and other inflammatory cytokines, remodeling the tumor microenvironment to promote anti-tumor immunity.[4] These application notes provide a detailed guide for the oral gavage administration of **ZSA-51** in preclinical research settings, based on its known properties and established methodologies for oral dosing in rodents.

Data Presentation

In Vitro and In Vivo Activity of ZSA-51

Parameter	Value	Cell Line/Model	Notes
In Vitro STING Activation (EC50)	100 nM	THP1 cells	32-fold more potent than MSA-2 (EC50 = 3200 nM)[3]
Oral Bioavailability	49%	Preclinical models	Demonstrates superior pharmacokinetic properties[3]
Administration Route in Efficacy Studies	Oral	Colon and pancreatic cancer models	Showed robust in vivo anti-tumor activity[3]
Preferential Distribution	Lymph nodes and spleen	Preclinical models	Enhances systemic immune-stimulating effects[3]

Comparative In Vitro STING Activation

Compound	EC50 (nM)
ZSA-51	100[3]
MSA-2 (another oral STING agonist)	3200[3]

Experimental Protocols

General Oral Gavage Protocol for Mice

This protocol provides a generalized procedure for the oral gavage of **ZSA-51**. The selection of a specific vehicle and the final concentration of **ZSA-51** may require optimization based on the specific experimental design and formulation development.

Materials:

- **ZSA-51** (powder form)
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline; or 0.5% Carboxymethyl cellulose in sterile water)

- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Animal scale
- Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch, curved with a ball tip for adult mice)
- 1 mL syringes
- 70% ethanol for disinfection

Procedure:

- Animal Acclimation: Acclimate mice to handling for several days before the start of the experiment to minimize stress.
- Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the required volume of the **ZSA-51** formulation. The typical oral gavage volume for mice is 5-10 mL/kg of body weight.
- Formulation Preparation (Example):
 - To prepare a 1 mg/mL solution of **ZSA-51**, weigh the appropriate amount of **ZSA-51** powder.
 - In a sterile microcentrifuge tube, add 10% of the final volume as DMSO and add the **ZSA-51** powder. Vortex thoroughly until the powder is completely dissolved.
 - Add 40% of the final volume as PEG300 and vortex until the solution is homogeneous.
 - Add 5% of the final volume as Tween-80 and vortex to ensure uniform mixing.
 - Finally, add 45% of the final volume as saline and vortex thoroughly.

- If precipitation occurs, gentle heating or sonication may be used to aid dissolution.
- Visually inspect the solution for homogeneity before administration.
- Animal Restraint:
 - Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
 - Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
- Gavage Administration:
 - Attach the gavage needle to the syringe containing the calculated dose of **ZSA-51** formulation.
 - Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass easily without resistance.
 - If resistance is met, do not force the needle. Withdraw and re-insert.
 - Once the needle is in the esophagus, slowly dispense the contents of the syringe.
 - After administration, gently remove the needle along the same path of insertion.
- Post-Procedure Monitoring:
 - Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes post-gavage.
 - Continue to monitor the animals as required by the experimental protocol.

Mandatory Visualizations

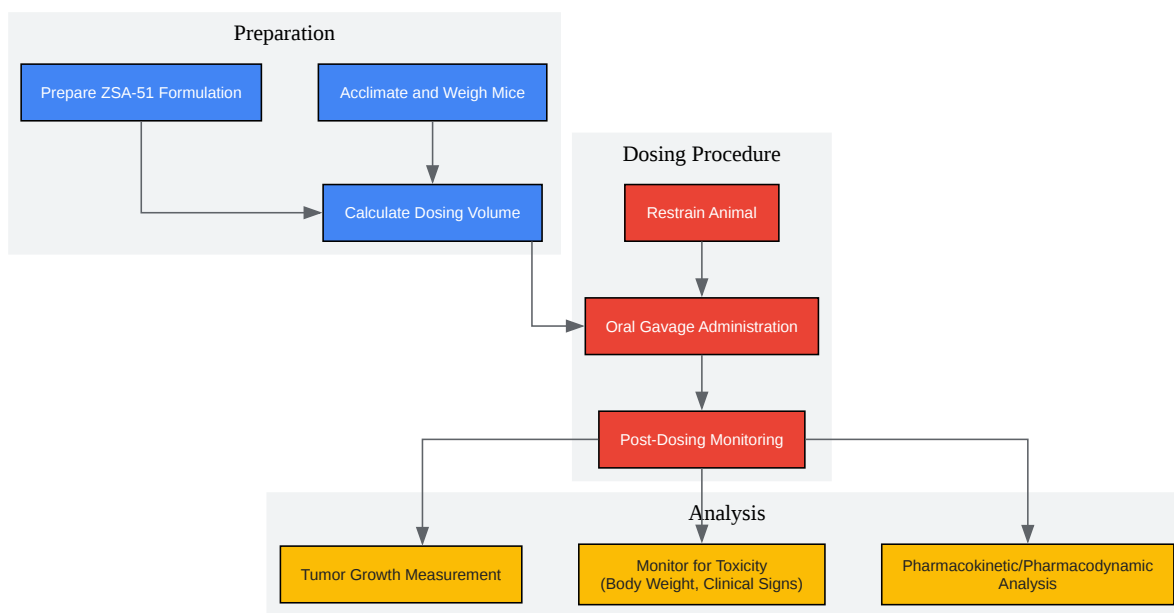
ZSA-51 Signaling Pathway



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Caption: **ZSA-51** activates the STING signaling pathway.

Experimental Workflow for In Vivo Oral Gavage Study



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Caption: Workflow for an in vivo oral gavage study with **ZSA-51**.

Disclaimer: This document provides a general guideline for the oral gavage of **ZSA-51** based on publicly available information and standard laboratory practices. The optimal dosing vehicle, concentration, and frequency should be determined empirically for each specific animal model and study design. Researchers should adhere to all institutional and national guidelines for animal welfare.

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